molecular formula C14H14N2O3 B1305776 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 200431-54-5

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305776
CAS No.: 200431-54-5
M. Wt: 258.27 g/mol
InChI Key: MEGKOTWHALFPHX-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a pyridin-3-ylcarbamoyl substituent.

Properties

IUPAC Name

3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKOTWHALFPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386416
Record name ST50445536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200431-54-5
Record name ST50445536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related structure demonstrated significant activity against breast cancer cells, leading to further exploration of pyridine-containing compounds in anticancer drug development .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study:
In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Organic Synthesis Applications

1. Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique bicyclic structure and functional groups that can be modified for various applications .

Table: Synthetic Applications

Reaction TypeApplication
Coupling ReactionsUsed to synthesize complex organic molecules
Functional Group TransformationsModifications to enhance biological activity

Material Science Applications

1. Polymer Chemistry
The compound's structural features allow it to be incorporated into polymers, enhancing their mechanical properties and thermal stability .

Case Study:
A research team investigated the use of this compound in creating high-performance polymers with improved resistance to heat and chemicals, demonstrating its utility in material science .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are heavily influenced by substituents at the 3-position. Key analogs include:

3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid ()
  • Substituent : 2-Ethylhexyl chain.
  • Properties : The lipophilic alkyl chain enhances membrane permeability, making this derivative suitable for prodrug applications or hydrophobic target interactions .
CA-Nor1 and CA-Nor2 ()
  • Substituents: Chlorohexyloxyethoxyethyl (CA-Nor1) and acetamide-linked bicyclo group (CA-Nor2).
  • Synthesis Yields : 55–60% via amide coupling.
  • Applications : Used in self-labeling protein tags and bioorthogonal chemistry due to their reactive handles (e.g., chlorohexyl for conjugation) .
Norbornene Derivatives with Phenylpiperazine Groups ()
  • Substituents : Bulky 4-phenylpiperazine-propyl chains.
  • Applications : These compounds exhibit affinity for serotonin receptors, highlighting the role of aromatic and basic groups in neurotransmitter targeting .
3-[(3-Nitrophenyl)carbamoyl] Derivative ()
  • Substituent : 3-Nitrophenyl.
  • Properties : The electron-withdrawing nitro group may enhance stability but reduce solubility. Such derivatives are often explored in kinase inhibition studies .
3-(Dipropylcarbamoyl) Derivative ()
  • Substituent : Dipropylcarbamoyl.
  • Molecular Weight : 257.31 g/mol.
  • Applications : Lipophilic carbamates like this are used in prodrug design or as intermediates for further functionalization .

Pharmacological and Functional Comparisons

Compound Name Key Substituent Molecular Weight (g/mol) Synthesis Yield Applications/Targets
Target Compound Pyridin-3-ylcarbamoyl ~273.28 (calculated) Not reported Potential enzyme/receptor binding
3-[(2-Ethylhexyl)carbamoyl] () 2-Ethylhexyl ~307.41 (calculated) Not reported Lipophilic prodrugs
CA-Nor1 () Chlorohexyloxyethoxyethyl ~365.89 (HRMS) 55% Protein tagging
3-[(3-Nitrophenyl)carbamoyl] () 3-Nitrophenyl ~316.30 (calculated) Not reported Kinase inhibition studies
Norbo-1 () Phenylpiperazine-propyl ~413.50 (calculated) Not reported Serotonin receptor ligands
Key Observations:
  • Hydrogen Bonding : The pyridinyl group in the target compound provides hydrogen-bonding capability, which is absent in alkyl-substituted analogs (e.g., 2-ethylhexyl). This feature may enhance target specificity .
  • Solubility : Derivatives with polar groups (e.g., tetrazinylphenyl in CA-Tz) exhibit better aqueous solubility compared to lipophilic analogs .
  • Synthetic Accessibility : Amide coupling reactions (e.g., using DCC/HOBt) are common, with yields ranging from 55–60% for structurally complex derivatives .

Crystallographic and Structural Insights

  • Crystal Packing : In analogs like 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (), intermolecular N–H⋯O and O–H⋯N hydrogen bonds stabilize the crystal lattice. Similar interactions are likely in the target compound, influencing its solid-state stability .
  • Dihedral Angles : The bicycloheptene core adopts a bent conformation (dihedral angle ~69°), which may sterically hinder interactions with flat binding pockets .

Biological Activity

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with the CAS number 200431-54-5, is a bicyclic compound featuring a pyridine moiety. Its unique structure suggests potential biological activities that warrant investigation. This article aims to explore its biological activity, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of approximately 258.27 g/mol. The structure includes a bicyclic heptene system and a pyridinyl carbamoyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing bicyclic structures have been shown to possess cytotoxic properties against cancer cell lines.
  • Antimicrobial Effects : The presence of the pyridine ring is associated with antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Some bicyclic compounds act as enzyme inhibitors, affecting metabolic pathways.

Antitumor Activity

A study by Kharitonov et al. (2012) examined the cytotoxic effects of bicyclic compounds on human cancer cell lines. The results indicated that derivatives of bicyclo[2.2.1]heptenes showed significant inhibition of cell proliferation in various cancer types, suggesting that this compound could have similar effects due to its structural characteristics .

Antimicrobial Properties

Research published in MDPI highlighted the antimicrobial potential of pyridine-containing compounds. The study demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .

Enzyme Inhibition

A recent investigation into the inhibition of specific enzymes by bicyclic compounds revealed that those containing carbamoyl groups could effectively inhibit enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders . This suggests a promising avenue for further research on the enzyme-inhibiting capabilities of the compound .

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
AntitumorCytotoxic effects on cancer cellsKharitonov et al., 2012
AntimicrobialInhibition of bacterial growthMDPI Study
Enzyme InhibitionInhibition of metabolic enzymesRecent Investigation

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